![molecular formula C12H13ClFNO2 B6498157 1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 1407067-34-8](/img/structure/B6498157.png)
1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
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Overview
Description
1-(3-Chloro-4-fluorophenyl)methyl-4-(hydroxymethyl)pyrrolidin-2-one (1-CFHMP) is an organic compound that has been used in scientific research in various fields, including biochemistry, physiology, and laboratory experiments. It is a synthetic compound that is relatively easy to synthesize and has a wide range of applications.
Scientific Research Applications
1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has been used in a variety of scientific research applications, including biochemistry, physiology, and laboratory experiments. It has been used to study the structure and function of enzymes, to identify new drug targets, and to investigate the effects of various drugs on the body. Additionally, it has been used in the development of new drugs, such as anticoagulants, and in the synthesis of chemicals for industrial processes.
Mechanism of Action
- One notable target is the serotonin receptor , where indole derivatives like tryptophan play a crucial role. Tryptophan is metabolized to indole-3-acetic acid , a plant hormone involved in growth regulation .
- Additionally, indole derivatives have been explored for their affinity to multiple receptors, making them valuable in drug development .
- For instance, indole derivatives have been investigated as antiviral agents . Compounds like methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate exhibit inhibitory activity against influenza A virus .
- Other derivatives, such as 4-alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide , also demonstrate potent antiviral effects .
Target of Action
Mode of Action
Advantages and Limitations for Lab Experiments
1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has a number of advantages and limitations for lab experiments. It is relatively easy to synthesize and has a wide range of applications. Additionally, it is relatively non-toxic and has a low potential for side effects. However, it is not suitable for use in humans due to its potential for toxicity and side effects.
Future Directions
1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has a number of potential future directions for research. It could be used to investigate the effects of various drugs on the body, to identify new drug targets, and to develop new drugs. Additionally, it could be used to investigate the structure and function of enzymes, to investigate the effects of various drugs on the brain, and to develop new chemicals for industrial processes. Finally, it could be used to investigate the effects of various drugs on cancer and to develop new drugs for the treatment of cancer.
Synthesis Methods
1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can be synthesized from 4-fluorophenylacetonitrile and 3-chloropyrrolidine in three steps. First, 4-fluorophenylacetonitrile is reacted with 3-chloropyrrolidine in the presence of a base to form 1-chloro-3-fluoropyrrolidine. Second, 1-chloro-3-fluoropyrrolidine is reacted with hydroxymethyltrimethylene in the presence of a base to form 1-(3-chloro-4-fluorophenyl)methyl-4-(hydroxymethyl)pyrrolidin-2-one. Finally, the product is purified by recrystallization.
properties
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-10-3-8(1-2-11(10)14)5-15-6-9(7-16)4-12(15)17/h1-3,9,16H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLNFXNOKYWYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=C(C=C2)F)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one |
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